

Application Note: Bio-Functionalized Acrylonitrile-Based Hydrogels (HPAN)

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Compound of Interest

Compound Name: Acrylonitrile

CAS No.: 63908-52-1

Cat. No.: B7770097

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Executive Summary

Polyacrylonitrile (PAN) is traditionally known for its high tensile strength and chemical stability in the textile and carbon fiber industries. However, in the biomedical sector, Hydrolyzed Polyacrylonitrile (HPAN) has emerged as a superior candidate for "smart" hydrogels. Unlike weak, gelatinous hydrogels (e.g., alginate), HPAN retains a semi-crystalline backbone providing exceptional mechanical durability (artificial muscle applications) while its functionalized side chains offer rapid pH-responsive swelling (drug delivery).

This guide provides a validated workflow for converting hydrophobic PAN precursors into hydrophilic, biocompatible HPAN hydrogels. It moves beyond basic synthesis to cover functional validation for artificial muscle actuation and controlled drug release.

Module 1: Synthesis of HPAN Hydrogels (Alkaline Hydrolysis)

Principle: The nitrile groups ($-C\equiv N$) of PAN are hydrophobic.^[1] To create a hydrogel, we must convert a specific percentage of these groups into hydrophilic carboxamide ($-CONH_2$) and

carboxylate (-COO-) groups via alkaline hydrolysis.[2] This creates a block copolymer structure that swells in water but does not dissolve due to the remaining crystalline PAN segments.

Reagents & Equipment[1][3]

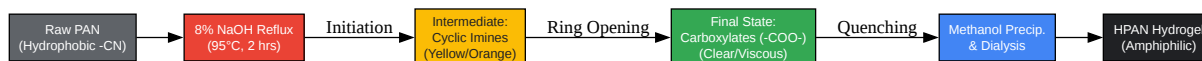
- Precursor: Polyacrylonitrile (PAN) powder (MW ~150,000) or waste PAN fibers.
- Solvent/Catalyst: Sodium Hydroxide (NaOH), 1N and 8% w/v solutions.
- Neutralization: Hydrochloric Acid (HCl), 1N.
- Purification: Dialysis tubing (MWCO 12-14 kDa), Methanol.
- Equipment: Reflux condenser, oil bath, magnetic stirrer, vacuum oven.

Protocol: Controlled Heterogeneous Hydrolysis

- Dispersion: Suspend 10 g of PAN powder in 100 mL of 8% NaOH solution in a round-bottom flask.
- Reaction (The "Color Clock"):
 - Heat the mixture to 95°C (boiling) under reflux.
 - Observation Checkpoint: The mixture will transition colors: White (Slurry)
Yellow
Orange/Red
Clear/Viscous.
 - Mechanism:[2][3][4][5][6] The color change indicates the formation of cyclic imine intermediates. The final "Clear" state indicates the conversion of imines to carboxylates.
 - Time: Maintain reflux for approx. 1-2 hours until the solution becomes transparent and viscous.
- Precipitation:

- Cool the solution to room temperature.
- Pour the viscous solution slowly into 500 mL of Methanol under vigorous stirring. The HPAN will precipitate as a white/yellowish solid.
- Washing & Neutralization:
 - Filter the precipitate.[7]
 - Redissolve in distilled water and adjust pH to 7.0 using 1N HCl.
 - Dialysis (Critical for Biocompatibility): Transfer solution to dialysis tubing and dialyze against distilled water for 72 hours (change water every 6 hours) to remove residual NaOH and low-MW oligomers.
- Drying: Lyophilize (freeze-dry) or vacuum dry at 50°C to obtain the final porous HPAN scaffold.

Visualization: Synthesis Workflow



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Figure 1: Step-by-step chemical transformation of PAN to Hydrolyzed PAN (HPAN).

Module 2: Characterization & Validation

Before biomedical application, the degree of hydrolysis must be verified. If the nitrile conversion is too low (<30%), the gel won't swell. If too high (>80%), it may dissolve completely or lose mechanical integrity.

QC Table: FTIR Spectral Validation

Functional Group	Wavenumber (cm ⁻¹)	Status in Raw PAN	Status in HPAN Hydrogel	Significance
Nitrile (-C≡N)	2240 - 2245	Strong Sharp Peak	Reduced Intensity	Residual nitrile provides mechanical strength (crystalline domains).
Carboxyl (C=O)	1560 - 1580	Absent	Strong Broad Peak	Indicates successful hydrolysis to carboxylate anions (swelling engine).
Amide (-CONH-)	1660 - 1680	Absent	Moderate Peak	Hydrophilic spacer groups formed during hydrolysis.

Protocol: Swelling Ratio (SR) Test

- Weigh dry HPAN sample ().
- Immerse in PBS (pH 7.4) at 37°C for 24 hours.
- Remove, blot excess surface water, and weigh swollen sample ().
- Calculate:
 - Target: For drug delivery, aim for SR = 20–50 g/g.

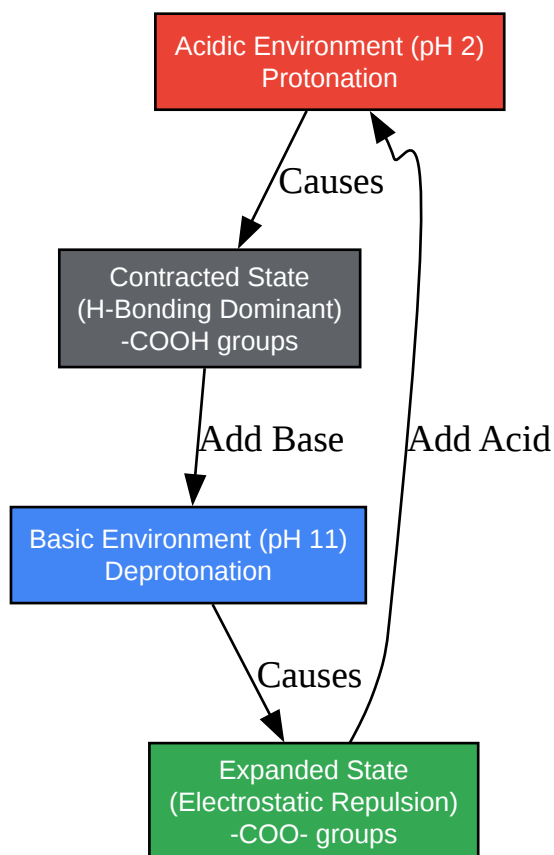
Module 3: Application - Artificial Muscle (Actuators)

HPAN fibers exhibit "chemomechanical" expansion and contraction similar to sarcomeres in human muscle. This is driven by the pH-dependent ionization of the carboxyl groups.

Fabrication Protocol

- Spinning: Dissolve HPAN in water (15 wt%) and extrude through a syringe into a coagulation bath (Acetone/Water 50:50).
- Crosslinking (Optional for durability): Soak fibers in 5% glutaraldehyde for 30 mins to prevent dissolution during repeated cycles.
- Actuation Test:
 - Relaxation (Expansion): Immerse fiber in 0.1M NaOH (pH 12).
 - Mechanism:[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) -COOH groups deprotonate to -COO⁻. Electrostatic repulsion between chains causes massive swelling/elongation.
 - Contraction (Power Stroke): Transfer fiber to 0.1M HCl (pH 2).
 - Mechanism:[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) -COO⁻ protonates to -COOH. Hydrogen bonding dominates; chains collapse and fiber contracts (lifting weight).

Visualization: Actuation Mechanism



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Figure 2: The chemomechanical cycle of HPAN artificial muscles driven by pH shifts.

Module 4: Application - pH-Responsive Drug Delivery

HPAN hydrogels are ideal for oral delivery of acid-sensitive drugs (e.g., proteins, peptides) because they remain collapsed in the stomach (protecting the payload) and swell in the intestine (releasing the payload).

Protocol: Loading and Release

- Drug Loading (Breathing-in Method):
 - Swell dry HPAN xerogel in a concentrated drug solution (e.g., BSA or Doxorubicin in PBS) for 48 hours.

- Lyophilize the loaded gel to lock the drug inside the polymer matrix.
- In Vitro Release Assay:
 - Stage 1 (Gastric Sim): Place loaded gel in Simulated Gastric Fluid (pH 1.2) for 2 hours.
 - Expectation: <10% release (Gel is collapsed).
 - Stage 2 (Intestinal Sim): Transfer to Simulated Intestinal Fluid (pH 7.4).
 - Expectation: Rapid swelling and burst release followed by sustained diffusion.
- Quantification: Analyze aliquots via UV-Vis spectroscopy (280nm for proteins, 480nm for Doxorubicin).

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